molecular formula C11H13ClN2O B13703320 3-(3-Chloro-benzyl)-piperazin-2-one

3-(3-Chloro-benzyl)-piperazin-2-one

Katalognummer: B13703320
Molekulargewicht: 224.68 g/mol
InChI-Schlüssel: UHFXCTVUTRBTBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-(3-Chlorobenzyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorobenzyl group and a ketone functional group at the second position. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Chlorobenzyl)piperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and 3-chlorobenzyl chloride.

    N-Alkylation: The first step involves the N-alkylation of piperazine with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Oxidation: The resulting N-(3-chlorobenzyl)piperazine is then subjected to oxidation to introduce the ketone functional group at the second position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of ®-3-(3-Chlorobenzyl)piperazin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(3-Chlorobenzyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other functional groups.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group can yield ®-3-(3-Chlorobenzyl)piperazin-2-ol, while substitution of the chlorobenzyl group can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

®-3-(3-Chlorobenzyl)piperazin-2-one has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Piperazine derivatives, including ®-3-(3-Chlorobenzyl)piperazin-2-one, are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-3-(3-Chlorobenzyl)piperazin-2-one depends on its specific biological target. In general, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-3-(3-Fluorobenzyl)piperazin-2-one: Similar structure with a fluorine atom instead of chlorine.

    ®-3-(3-Methylbenzyl)piperazin-2-one: Similar structure with a methyl group instead of chlorine.

    ®-3-(3-Bromobenzyl)piperazin-2-one: Similar structure with a bromine atom instead of chlorine.

Uniqueness

®-3-(3-Chlorobenzyl)piperazin-2-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity and selectivity for its molecular targets.

Eigenschaften

Molekularformel

C11H13ClN2O

Molekulargewicht

224.68 g/mol

IUPAC-Name

3-[(3-chlorophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13ClN2O/c12-9-3-1-2-8(6-9)7-10-11(15)14-5-4-13-10/h1-3,6,10,13H,4-5,7H2,(H,14,15)

InChI-Schlüssel

UHFXCTVUTRBTBQ-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)C(N1)CC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.